![molecular formula C14H14N4O B2742540 N-苯基-7,8-二氢喹啉并[4,3-d]嘧啶-6(5H)-甲酰胺 CAS No. 1706079-75-5](/img/structure/B2742540.png)
N-苯基-7,8-二氢喹啉并[4,3-d]嘧啶-6(5H)-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidines involves several steps. The process typically starts with 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. These are then heated with MeONa at reflux in BuOH, leading to the formation of pyrido[4,3-d]pyrimidin-5-ones or pyrido[4,3-d]pyrimidin-7-ones .科学研究应用
Antioxidant Activity
The heterocyclic ring system of pyrido[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Researchers have synthesized pyrimidine derivatives through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. These compounds were evaluated for their antioxidant potential using the DPPH assay. While they did not significantly interact with DPPH, they strongly inhibited lipid peroxidation . Notably, pyrimidine derivatives 2a, 2f, and chalcone 1g demonstrated potent lipoxygenase (LOX) inhibition.
Anti-Lipid Peroxidation Activity
The same synthesized compounds were assessed for their ability to inhibit lipid peroxidation. Among them, pyrimidine derivatives 2a and 2f exhibited remarkable anti-lipid peroxidation effects. These findings suggest their potential use in preventing oxidative damage .
Interaction with Glutathione
Glutathione is a crucial antioxidant in cells. Interestingly, all tested pyrimidine derivatives (except 1h) were found to interact with glutathione. This interaction could have implications for cellular redox balance and detoxification processes .
Cytotoxicity Against Cancer Cells
In vitro cytotoxicity assays were performed using the HaCaT (human keratinocyte) and A549 (lung carcinoma) cell lines. At 100 μM concentration, none of the compounds showed viability in the HaCaT cell line. However, in the A549 cell line, the tested compounds exhibited strong cytotoxic effects. Derivative 2d was particularly potent at 50 μM .
Structure-Activity Relationships
The substitution pattern at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones is correlated with desired biological activity, such as tyrosine kinase inhibition. Meanwhile, the substitution at C5 and C6 influences receptor selectivity. Understanding these relationships can guide further drug design and optimization .
Structural Confirmation
Researchers have synthesized novel pyrido[2,3-d:6,5-d’]dipyrimidinone, pyrido[2,3-d:6,5-d’]dipyrimidindione, and N-acetyl pyrido[2,3-d]pyrimidin acetamide derivatives. These compounds offer potential for various applications, and their structural characterization is essential for further studies .
未来方向
The future directions for the study of “N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and related compounds could involve further exploration of their biological activities and potential applications. For instance, some pyrido[4,3-d]pyrimidines have shown promise as phosphatidylinositol 3-kinase (PI3K) inhibitors .
作用机制
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
The biochemical pathways affected by N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide are likely to be those regulated by its target enzymes. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Protein tyrosine kinases are involved in various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide’s action would depend on its mode of action and the biochemical pathways it affects. Inhibition of PI3K and protein tyrosine kinases could potentially disrupt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Action Environment
The action, efficacy, and stability of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide could be influenced by various environmental factors. These might include the physiological and pathological state of the organism, the presence of other drugs or substances, and specific conditions such as temperature and pH .
属性
IUPAC Name |
N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKVICCMRZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

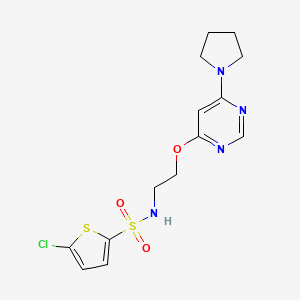
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2742461.png)
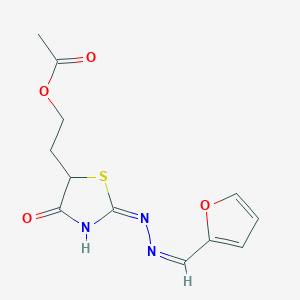


![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
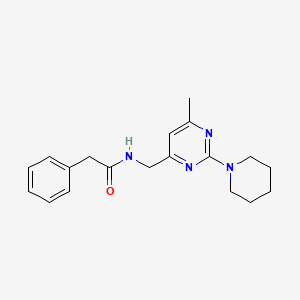


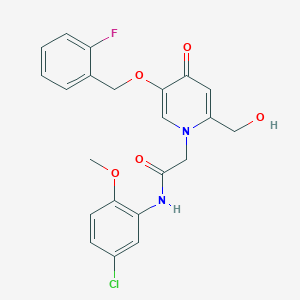
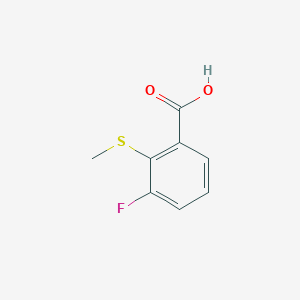
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)